N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-20-8-5-15-25(16-20)19-13-11-18(12-14-19)24-23(26)22-10-4-7-17-6-2-3-9-21(17)22/h2-4,6-7,9-14,20H,5,8,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKLGPLFPSZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 3-methoxypiperidine with 4-bromophenylamine under basic conditions to form the intermediate compound. This intermediate is then coupled with naphthalene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-Methoxypiperidin-1-yl)phenyl)nicotinamide
- N-(4-(3-Methoxypiperidin-1-yl)phenyl)-1-naphthamide
Uniqueness
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
N-[4-(3-Methoxypiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a naphthalene backbone linked to a phenyl group substituted with a methoxypiperidine moiety. Its structural formula can be represented as follows:
This structure is significant for its interaction with various biological targets, which will be discussed in subsequent sections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | IC50 (μM) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 |
| Compound B | Mycobacterium tuberculosis | 2.18 |
| Compound C | Staphylococcus aureus | 0.62 |
| Compound D | Escherichia coli | 0.78 |
Neuroprotective Effects
In the context of neurodegenerative diseases, compounds similar to this compound have been investigated for their ability to mitigate neurodegeneration. For instance, a study involving a related compound demonstrated protective effects against MPTP-induced dopaminergic neurodegeneration in mice by inhibiting the STAT3 pathway.
Histamine Receptor Modulation
The compound's structural features suggest potential activity as a histamine H3 receptor ligand. Research indicates that naphthalene derivatives can modulate histamine receptors, which are implicated in various neurological and psychiatric disorders .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Binding : The ability to bind to histamine receptors may play a role in its neuroprotective effects.
Study on Antimicrobial Efficacy
A study synthesized a series of naphthalene derivatives and evaluated their antimicrobial activity against various pathogens, including resistant strains . The results indicated that certain modifications to the naphthalene structure significantly enhanced antibacterial activity.
Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of related compounds in animal models of Parkinson's disease. The findings suggested that these compounds could restore motor function and reduce neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
